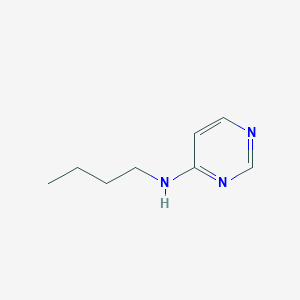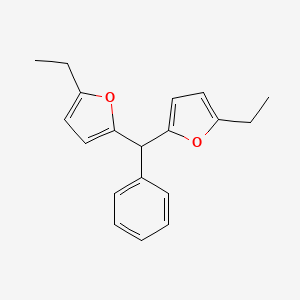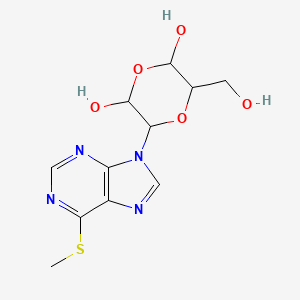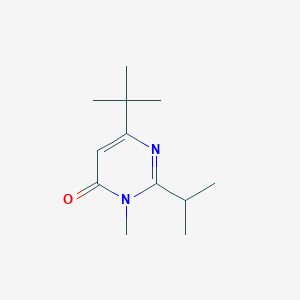
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((4-nitrobenzyl)amino)-1H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((4-nitrobenzyl)amino)-1H-purin-6(9H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a tetrahydrofuran ring, and a purine base. The presence of a nitrobenzyl group further adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((4-nitrobenzyl)amino)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving dihydroxy compounds.
Attachment of the purine base: This step often involves nucleophilic substitution reactions where the purine base is introduced to the tetrahydrofuran ring.
Introduction of the nitrobenzyl group: This is typically done through nitration reactions followed by benzylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo various substitution reactions, particularly at the purine base and the nitrobenzyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving purine metabolism. Its structural similarity to nucleotides makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases involving purine metabolism.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((4-nitrobenzyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase. The compound’s structure allows it to bind to these enzymes, potentially inhibiting their activity and affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.
Inosine: A nucleoside with a hypoxanthine base, structurally similar to the purine base in the compound.
Uniqueness
The uniqueness of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((4-nitrobenzyl)amino)-1H-purin-6(9H)-one lies in its combination of a tetrahydrofuran ring, multiple hydroxyl groups, and a nitrobenzyl group. This combination of features is not commonly found in naturally occurring nucleosides, making it a valuable compound for research and development.
Propiedades
Número CAS |
88158-08-1 |
|---|---|
Fórmula molecular |
C17H18N6O7 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-nitrophenyl)methylamino]-1H-purin-6-one |
InChI |
InChI=1S/C17H18N6O7/c24-6-10-12(25)13(26)16(30-10)22-7-19-11-14(22)20-17(21-15(11)27)18-5-8-1-3-9(4-2-8)23(28)29/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21,27)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
NZLFBFNDUSWERV-XNIJJKJLSA-N |
SMILES isomérico |
C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12919337.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)



![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)




![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)


